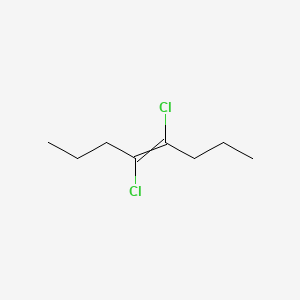
4,5-Dichlorooct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichlorooct-4-ene is an organic compound characterized by the presence of two chlorine atoms attached to an octene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichlorooct-4-ene typically involves the chlorination of octene. One common method is the addition of chlorine gas to oct-4-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the 4 and 5 positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts such as iron(III) chloride can also enhance the efficiency of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichlorooct-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the chlorinated compound into less chlorinated or dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Dechlorinated alkenes or alkanes.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
4,5-Dichlorooct-4-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies related to enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of specialty chemicals, including agrochemicals and polymers.
Mecanismo De Acción
The mechanism by which 4,5-Dichlorooct-4-ene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its reactivity and binding affinity to target molecules, making it a potent compound for various applications.
Comparación Con Compuestos Similares
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its antifouling properties and used in marine applications.
4,5-Dichlorooctane: A fully saturated analog with different reactivity and applications.
Uniqueness: 4,5-Dichlorooct-4-ene stands out due to its unsaturated nature, which imparts unique reactivity compared to its saturated counterparts. The presence of the double bond allows for additional chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
63318-09-2 |
|---|---|
Fórmula molecular |
C8H14Cl2 |
Peso molecular |
181.10 g/mol |
Nombre IUPAC |
4,5-dichlorooct-4-ene |
InChI |
InChI=1S/C8H14Cl2/c1-3-5-7(9)8(10)6-4-2/h3-6H2,1-2H3 |
Clave InChI |
WQMHZIQLWGMOTL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=C(CCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Diethoxyphosphoryl)oxy]prop-1-en-2-yl acetate](/img/structure/B14507850.png)
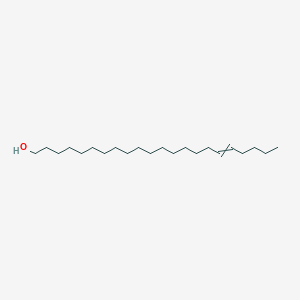
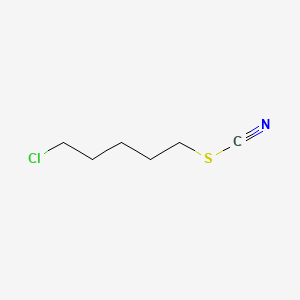
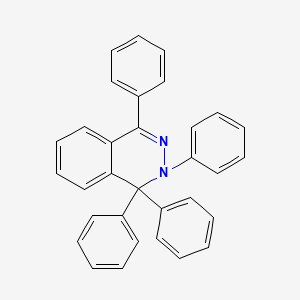
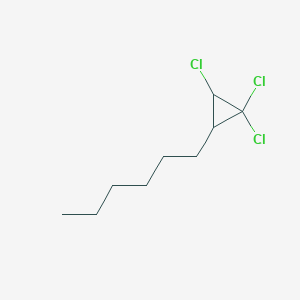
![(2S)-2-[(4-Nitrobenzoyl)oxy]pentanoic acid](/img/structure/B14507872.png)
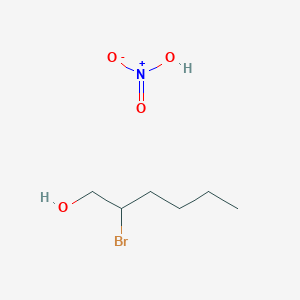
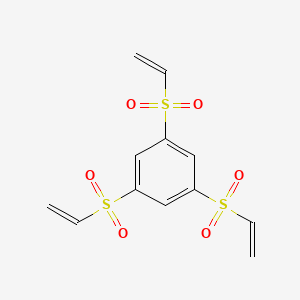
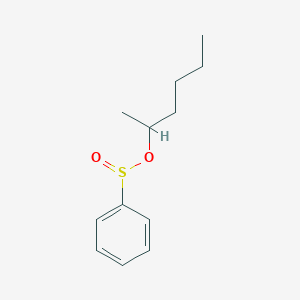
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)


![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
